molecular formula C10H9NO B1297092 2-Methylquinolin-3-ol CAS No. 613-19-4

2-Methylquinolin-3-ol

Cat. No. B1297092
CAS RN: 613-19-4
M. Wt: 159.18 g/mol
InChI Key: OMQWBTOTNRMKAK-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate (2.10 g) was suspended in o-dichlorobenzene (50 ml), and the mixture was stirred at 150° C. overnight and was further stirred at 160° C. for one day. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography using methanol-chloroform to give 3-hydroxy-2-methyl-quinoline (976 mg, yield 60%).
Name
Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:17])=[N:4][C:5]2[C:10]([C:11]=1C(OCC)=O)=[CH:9][CH:8]=[CH:7][CH:6]=2>ClC1C=CC=CC=1Cl>[OH:1][C:2]1[C:3]([CH3:17])=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
OC=1C(=NC2=CC=CC=C2C1C(=O)OCC)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was further stirred at 160° C. for one day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(=NC2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 976 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.